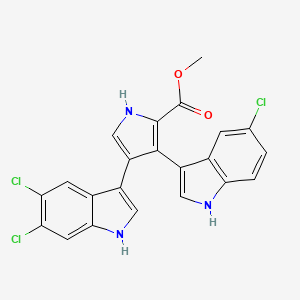
lynamicin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lynamicin B is a natural compound derived from marine bacteria, specifically from the genus Streptomyces . It has garnered significant attention due to its potent biological activities, including antibacterial and insecticidal properties . This compound is particularly noted for its ability to inhibit chitinase enzymes in lepidopteran insects, making it a promising candidate for use as a pesticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of lynamicin B involves several key steps, including the formation of indole and pyrrole rings . One approach to synthesizing this compound involves the use of cross-coupling reactions, such as Suzuki and Heck reactions, to construct the carbon skeleton . These reactions typically require palladium catalysts and specific ligands to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using marine-derived Streptomyces strains . These bacteria are cultured under controlled conditions to optimize the production of this compound. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Lynamicin B undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its activity.
Substitution: Substitution reactions, particularly halogenation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Halogenating agents: Such as bromine and chlorine.
Major Products
The major products formed from these reactions include various halogenated and oxidized derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Lynamicin B has a wide range of scientific research applications, including:
Mechanism of Action
Lynamicin B exerts its effects by inhibiting chitinase enzymes in lepidopteran insects . The compound binds to the active site of the enzyme, preventing it from breaking down chitin, a key component of the insect exoskeleton . This inhibition leads to the death of the insect, making this compound an effective insecticide . Additionally, this compound has been shown to inhibit bacterial growth by interfering with cell wall synthesis .
Comparison with Similar Compounds
Lynamicin B is part of a family of indole alkaloids that includes compounds such as:
Lynamicin A: Similar in structure but with different substituents on the indole ring.
Spiroindimicin B: Another indole alkaloid with potent biological activities.
Dionemycin: An indole alkaloid with antibacterial properties.
Compared to these compounds, this compound is unique in its selective inhibition of chitinase enzymes in lepidopteran insects, making it a promising candidate for targeted pest control .
Biological Activity
Lynamicin B is a bisindole pyrrole compound that has garnered attention for its significant biological activities, particularly as a potential pesticide and antibiotic. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various organisms, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C24H18N3O4Cl2 and features a dichloroindole moiety. The compound is characterized by its ability to selectively inhibit chitinases in lepidopteran insects, which are critical for their growth and development. The inhibition occurs specifically at the group h chitinase (OfChi−h) from the pest Ostrinia furnacalis, with a competitive inhibition constant (Ki) of 8.76 μM .
Chitinase Inhibition
Chitinases are enzymes that play a vital role in the digestion of chitin, a key component of the exoskeletons of insects. This compound's selective inhibition of lepidopteran chitinases makes it a promising candidate for pest control without affecting non-target species. The co-crystal structure analysis reveals that this compound binds to an unexplored pocket in the enzyme's substrate-binding cleft, which enhances its selectivity for lepidopteran pests .
Antimicrobial Activity
In addition to its insecticidal properties, this compound has demonstrated broad-spectrum antibiotic activity against various pathogenic bacteria. Research indicates that it exhibits effective inhibition against several bacterial strains, although specific IC50 values for these activities require further investigation .
Biological Activity Data
The following table summarizes the biological activities and effects of this compound based on current research findings:
| Biological Activity | Target Organism | Effect | IC50/Ki Value |
|---|---|---|---|
| Chitinase Inhibition | Ostrinia furnacalis | Competitive inhibitor | Ki=8.76μM |
| Insecticidal Activity | Mythimna separata | High insecticidal activity | Not specified |
| Spodoptera frugiperda | High insecticidal activity | Not specified | |
| Antibacterial Activity | Various pathogenic bacteria | Broad-spectrum antibiotic activity | Not specified |
Case Studies
Properties
Molecular Formula |
C22H14Cl3N3O2 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
methyl 3-(5-chloro-1H-indol-3-yl)-4-(5,6-dichloro-1H-indol-3-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C22H14Cl3N3O2/c1-30-22(29)21-20(14-8-26-18-3-2-10(23)4-11(14)18)15(9-28-21)13-7-27-19-6-17(25)16(24)5-12(13)19/h2-9,26-28H,1H3 |
InChI Key |
HJXJUNZGSRTQEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CN1)C2=CNC3=CC(=C(C=C32)Cl)Cl)C4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















